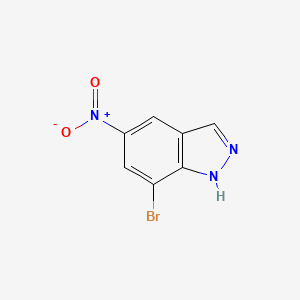

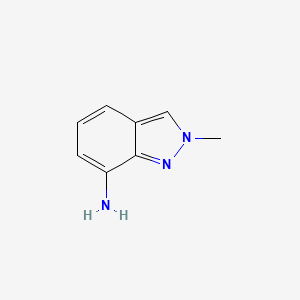

7-bromo-5-nitro-1H-indazole

概要

説明

Synthesis Analysis

The synthesis of 7-bromo-5-nitro-1H-indazole and related compounds involves intricate chemical processes that often require precise conditions for optimal yield and purity. Research has identified methods involving rhodium and copper-catalyzed C-H activation and C-N/N-N coupling as efficient for synthesizing 1H-indazoles, including those with nitro and bromo substituents, under redox-neutral conditions with high efficiency and functional group tolerance (Wang & Li, 2016).

Molecular Structure Analysis

The molecular structure of indazole derivatives, including those substituted with bromo and nitro groups, has been extensively studied using techniques such as X-ray diffraction. These studies reveal intricate details about the intramolecular and intermolecular interactions that influence the compound's stability and reactivity. For instance, the crystal structure analysis of nitroindazoles has shown the existence of intramolecular hydrogen bonds, highlighting the compound's structural intricacies (Sopková-de Oliveira Santos et al., 2000).

Chemical Reactions and Properties

This compound participates in various chemical reactions, attributing to its functional groups. The presence of nitro and bromo groups allows for selective reactions at these sites, leading to a wide range of derivatives with potential biological activities. Studies on the bromination of indazoles have detailed the reactivity of different positions within the indazole ring, indicating a preference for substitution at specific sites depending on the reaction conditions (Boulton & Coller, 1974).

科学的研究の応用

Inhibition of Nitric Oxide Synthase

7-Bromo-5-nitro-1H-indazole and its derivatives have been studied extensively for their role in inhibiting nitric oxide synthase (NOS). NOS is an enzyme responsible for the production of nitric oxide, a critical molecule in various physiological processes. Research has shown that derivatives of 7-nitro indazole, such as 3-bromo-7-nitro indazole, are potent inhibitors of NOS activity in different tissues, including rat cerebellum, bovine endothelial cells, and lung tissues from endotoxin-pretreated rats (Bland-Ward & Moore, 1995). This inhibition of NOS can have significant implications for studying the biological roles of nitric oxide in various systems.

Crystal and Molecular Structure Analysis

The crystal and molecular structures of biologically active nitroindazoles, including 3-bromo-1-methyl-7-nitro-1H-indazole, have been characterized using X-ray diffraction and NMR spectroscopy. These studies help in understanding the molecular basis of their biological activity. The intermolecular interactions observed in these compounds, such as halogen bonds and hydrogen bonding, are critical for their biological function (Cabildo et al., 2011).

Neuropharmacological Effects

7-Nitro-1H-indazole, a related compound, has been shown to exhibit neuropharmacological effects due to its action as an inhibitor of nitric oxide synthase. The crystal structure of this compound revealed an intramolecular hydrogen bond, which is significant for its interaction with the enzyme. The intermolecular interactions within the crystal packing contribute to its biological activity (Sopková-de Oliveira Santos et al., 2000).

Molecular Mechanisms of Inhibition

Studies on the molecular mechanisms of inhibition of NOS by nitro-indazole derivatives, including 7-nitro indazole, have provided insights into their mode of action. These compounds are competitive inhibitors with respect to L-arginine and also affect the formation of hydrogen peroxide, a by-product of the NOS reaction. This understanding is crucial for the development of selective NOS inhibitors (Mayer et al., 1994).

Potential in Neuroprotection

The structural features of these compounds, such as the indazole ring and nitro substitution, are key to their inhibitory potency against NOS. This inhibition is relevant for exploring their potential in neuroprotection and in the modulation of nitric oxide-mediated processes in the central nervous system (Vaupel et al., 1997).

Synthesis and Characterization

Research has also focused on the synthesis and characterization of various substituted indazoles, including those with bromo and nitro groups. These studies are critical for the development of new compounds with potential therapeutic applications (Kanishchev & Dolbier, 2018).

Safety and Hazards

作用機序

Target of Action

7-Bromo-5-nitro-1H-indazole is a derivative of indazole . Indazole derivatives have been found to bind with high affinity to multiple receptors , which suggests that this compound may also interact with various targets.

Mode of Action

Indazole derivatives, in general, are known to interact with their targets and cause changes that lead to various biological activities . These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .

Biochemical Pathways

Given the wide range of biological activities associated with indazole derivatives , it can be inferred that multiple biochemical pathways could potentially be affected.

Pharmacokinetics

The compound’s lipophilicity (log po/w) is reported to be 10, suggesting it may have good bioavailability .

Result of Action

Given the wide range of biological activities associated with indazole derivatives , it can be inferred that the compound could potentially have diverse molecular and cellular effects.

Action Environment

Safety data sheets suggest that the compound should be handled in a well-ventilated area to avoid inhalation , indicating that the compound’s action could potentially be influenced by environmental conditions.

特性

IUPAC Name |

7-bromo-5-nitro-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrN3O2/c8-6-2-5(11(12)13)1-4-3-9-10-7(4)6/h1-3H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSHPSRISCPOKKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1C=NN2)Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80363241 | |

| Record name | 7-bromo-5-nitro-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80363241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

685109-10-8 | |

| Record name | 7-bromo-5-nitro-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80363241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[4-(Methoxycarbonyl)piperidino]-4-oxobutanoic acid](/img/structure/B1270132.png)

![Urea, N-propyl-N-[2-(2,4,6-trichlorophenoxy)ethyl]-](/img/structure/B1270143.png)

![5-Bromo-2-oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarboxylic acid](/img/structure/B1270165.png)

![1-(7-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone](/img/structure/B1270196.png)

![2-[(2-chloro-1,3-thiazol-5-yl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B1270204.png)

![4-[(3-Formyl-2-pyridinyl)oxy]benzenecarbonitrile](/img/structure/B1270206.png)